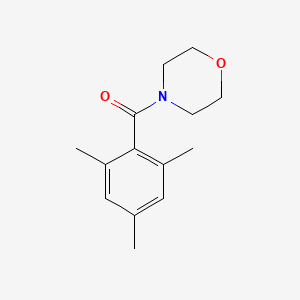
4-(mesitylcarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Mesitylcarbonyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This molecule is a morpholine derivative and has a mesitylcarbonyl group attached to the nitrogen atom of the morpholine ring.
Wirkmechanismus
The mechanism of action of 4-(mesitylcarbonyl)morpholine is not fully understood. However, it is believed that the mesitylcarbonyl group attached to the nitrogen atom of the morpholine ring plays a crucial role in its activity. This group is known to have electron-withdrawing properties, which may influence the molecule's ability to interact with other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is relatively stable under physiological conditions. This makes it a promising candidate for further development as a potential drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(mesitylcarbonyl)morpholine is its ease of synthesis. This molecule can be synthesized using simple and readily available reagents, making it an attractive candidate for use in lab experiments. However, there are also limitations to its use. For example, the lack of information on its mechanism of action and potential side effects may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(mesitylcarbonyl)morpholine. One potential direction is to further investigate its potential as a hole-transporting material in organic solar cells. Additionally, more research is needed to fully understand its mechanism of action and potential applications in drug development. Finally, the development of new synthesis methods and modifications to the molecule may lead to improved properties and expanded applications.
Conclusion:
In summary, this compound is a promising molecule that has gained significant attention in the field of scientific research. Its ease of synthesis and potential applications in various fields make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 4-(mesitylcarbonyl)morpholine involves the reaction of morpholine with mesitylchloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces this compound as the main product. This synthesis method is relatively simple and yields high purity products.
Wissenschaftliche Forschungsanwendungen
4-(Mesitylcarbonyl)morpholine has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this molecule is in the field of organic electronics. It has been shown that this compound can be used as a hole-transporting material in organic solar cells, resulting in improved device performance.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-11(2)13(12(3)9-10)14(16)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQAULZQIRIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5347650.png)
![N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5347657.png)

![N-benzyl-5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5347673.png)
![3-[(dimethylamino)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5347687.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5347696.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide](/img/structure/B5347705.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5347719.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)
![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)
![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)